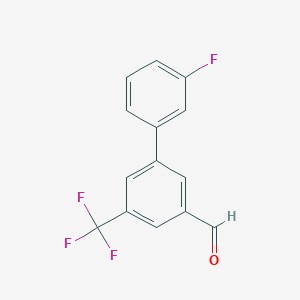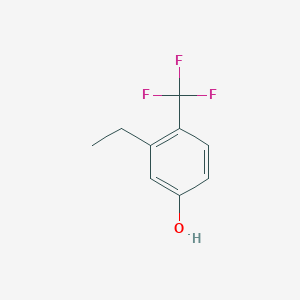
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the fluoro and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Analyse Chemischer Reaktionen
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the phenyl ring . Major products formed from these reactions include oxidized or reduced thiophene derivatives and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it serves as an intermediate in the synthesis of various biologically active molecules and industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The presence of the fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to specific receptors or enzymes. For example, thiophene derivatives are known to act as voltage-gated sodium channel blockers and can modulate various signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as 2-substituted thiophene derivatives like suprofen and articaine . These compounds share the thiophene core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique combination of fluoro and methoxy groups in this compound distinguishes it from other thiophene derivatives and contributes to its specific applications.
Eigenschaften
Molekularformel |
C12H9FO2S |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2S/c1-15-12-3-2-8(5-11(12)13)9-4-10(6-14)16-7-9/h2-7H,1H3 |
InChI-Schlüssel |
UCJLTNVLDDKSGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)







![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
